2,2,4-Trimethylpentyl hexanoate
Description
Properties
CAS No. |
29811-48-1 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl hexanoate |
InChI |
InChI=1S/C14H28O2/c1-6-7-8-9-13(15)16-11-14(4,5)10-12(2)3/h12H,6-11H2,1-5H3 |
InChI Key |
OEQUKIDANQYMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Hexanoate Esters
Structural and Physicochemical Properties
The table below compares key properties of 2,2,4-trimethylpentyl hexanoate with analogous esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility (g/L) | Boiling Point (°C, estimated) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₂₈O₂ | 228.37 | ~5.2 | <0.1 | 250–270 | Industrial solvents, polymers |
| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 2.92 | 1.16 | 167–168 | Food flavors, perfumes |
| Allyl hexanoate | C₉H₁₆O₂ | 156.22 | 3.4 | 0.5 | 185–190 | Fragrances, adhesives |
| n-Propyl hexanoate | C₉H₁₈O₂ | 158.24 | 3.8 | 0.3 | 190–195 | Food flavoring, organic synthesis |
| 2-Methylbutyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 4.1 | 0.2 | 210–215 | Cosmetics, perfumes |
*logP (octanol-water partition coefficient) estimates derived from structural analogs and computational models.
Key Observations:
- Branching and Hydrophobicity: The 2,2,4-trimethylpentyl group imparts significantly higher hydrophobicity (logP ~5.2) compared to linear-chain esters like ethyl hexanoate (logP 2.92) . This reduces water solubility (<0.1 g/L) and enhances compatibility with nonpolar matrices.
- Thermal Stability: The bulky branched structure elevates the boiling point (~250–270°C) relative to smaller esters (e.g., ethyl hexanoate at 167°C), making it suitable for high-temperature industrial processes .
Industrial and Material Science
This compound is used as a reactive thinner in epoxy resins and as a plasticizer due to its low viscosity and compatibility with hydrophobic polymers . In contrast, allyl hexanoate (logP 3.4) is employed in adhesives and resins for its reactive allyl group, which facilitates cross-linking .
Flavor and Fragrance Industry
While ethyl hexanoate (logP 2.92) and n-propyl hexanoate (logP 3.8) dominate food and perfume applications due to their fruity aromas and moderate volatility , the high molecular weight and low volatility of this compound limit its use in these sectors.
Cosmetics and Pharmaceuticals
2-Methylbutyl hexanoate (logP 4.1) is favored in cosmetics for its fruity scent and solvency, but this compound’s industrial-grade purity and stability make it more suitable for non-consumable products .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for producing 2,2,4-trimethylpentyl hexanoate via esterification?
- Methodology : Acid-catalyzed esterification is a common approach for synthesizing esters. For this compound, combine 2,2,4-trimethylpentanol with hexanoic acid in a 1:1 molar ratio under reflux, using sulfuric acid (1–3 mol%) as a catalyst. Monitor reaction progress via FTIR or GC-MS to track the disappearance of the alcohol peak. Purify via fractional distillation or column chromatography. Similar protocols for furfuryl hexanoate synthesis (acid catalysis, reflux, and purification) can be adapted .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm ester linkage and branching. The hexanoate chain will show characteristic methylene (-CH-) signals (δ 1.2–1.4 ppm), while the 2,2,4-trimethylpentyl group exhibits tertiary carbon resonances (δ 20–30 ppm for C).
- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 242 for [M]) and fragmentation patterns. Compare retention indices with reference esters like ethyl hexanoate .
Q. How are key physical properties (e.g., viscosity, boiling point) experimentally determined for this compound?
- Methodology :
- Viscosity : Measure using a rotational viscometer at controlled temperatures (e.g., 25°C). For comparison, 2,2,4-trimethylpentane (a structural analog) has a viscosity of ~0.6 cP at 25°C, as determined via molecular dynamics simulations .
- Boiling Point : Use micro-distillation apparatus under reduced pressure to avoid thermal decomposition. Estimate via group contribution methods (e.g., Joback method) if experimental data are unavailable .
Advanced Research Questions
Q. What computational approaches are validated for predicting transport properties like viscosity and diffusion coefficients?
- Methodology : Molecular dynamics (MD) simulations with the COMPASS class II force field can predict viscosity. Use Green-Kubo formalism to calculate shear viscosity via stress autocorrelation functions. Validate against experimental data up to 500 MPa, as demonstrated for 2,2,4-trimethylhexane . For convergence, apply time decomposition methods to handle long simulation timescales (>10 ns) .
Q. What reaction pathways dominate the thermal decomposition or oxidation of this compound under high-temperature conditions?
- Methodology : Study oxidation in a jet-stirred reactor (10 atm, 500–1000 K) with online GC-MS to track intermediates (e.g., aldehydes, ketones). Develop a kinetic mechanism (e.g., 400+ species, 1800+ reactions) based on n-alkane oxidation frameworks. Key pathways include β-scission of the hexanoate chain and radical recombination at branched sites, similar to methyl hexanoate oxidation .
Q. How can discrepancies between computational and experimental physicochemical data be resolved?
- Methodology : Cross-validate computational predictions (e.g., viscosity, solubility) with multiple experimental techniques. For example, compare MD-derived viscosity with rotational viscometer data and high-pressure capillary measurements. Address force field limitations by calibrating parameters (e.g., bond angles, Lennard-Jones potentials) against ab initio calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
